N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(18-14-8-9-15(18)12-20-11-14)17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLRCZYCFIOGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core, followed by functionalization to introduce the phenylpropyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of novel materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues of the Bicyclo[3.2.1]octane Core
The 3-oxa-8-azabicyclo[3.2.1]octane framework is shared among several compounds, with variations in substituents and functional groups influencing their properties. Key examples include:
N-(2-Methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
- Substituent : 2-Methylphenyl group.
- However, reduced alkyl chain length could limit solubility in nonpolar environments .
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide, N-phenyl (CAS 54746-08-6)
- Substituent : Phenyl group.
- Molecular Formula : C₁₃H₁₆N₂O₂.
- Molecular Weight : 232.28 g/mol.
3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride (CAS 904316-92-3)
- Substituent : Hydrochloride salt.
- Key Differences : The salt form likely improves aqueous solubility, making it more suitable for formulation in biological assays. This contrasts with the neutral carboxamide derivatives, which may exhibit lower solubility .
Functional Group Variations
tert-Butyl 3-Oxa-8-azabicyclo[3.2.1]octane-8-carboxylate (Compound 15)
- Substituent : tert-Butyloxycarbonyl (Boc) group.
- Synthesis Notes: Synthesized in a 1:4 ratio with a by-product (compound 16) under specific cyclization conditions. Lower yields compared to patents suggest sensitivity to reaction conditions .
- Key Differences : The Boc group serves as a protective moiety, enabling further functionalization of the nitrogen atom. This contrasts with the permanent carboxamide group in the target compound.
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
- Substituent : Cyclopropylmethyl group.
- Functional Group : Ketone at position 3.
- Cyclopropyl groups may confer ring strain, influencing receptor binding .
Comparative Data Table
Biological Activity
N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, also known by its CAS number 1421531-02-3, is a bicyclic compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure characterized by the presence of nitrogen and oxygen atoms, which contribute to its unique interactions within biological systems. Its molecular formula is with a molecular weight of 274.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The bicyclic structure allows for high specificity in binding, which can modulate various biological pathways including:
- Signal Transduction : Influencing cellular communication processes.
- Metabolic Processes : Affecting biochemical pathways within cells.
- Gene Expression Regulation : Modulating the expression of specific genes.
Biological Activity
Research indicates that this compound exhibits significant activity in several areas:
1. Opioid Receptor Modulation
This compound has been studied for its role as a selective kappa opioid receptor antagonist. Structure-activity relationship (SAR) studies show that modifications to the compound can enhance its selectivity and potency against kappa receptors while minimizing effects on mu receptors, which are associated with analgesic effects and side effects like addiction .
2. Neuropharmacological Effects
The compound has shown promise in neuropharmacological studies, particularly in the modulation of neurotransmitter systems. Its ability to interact with neural receptors suggests potential applications in treating conditions such as depression and anxiety disorders.
3. Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. Further investigation is required to elucidate the specific pathways involved.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. What are the key synthetic routes for N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Construction of the 3-oxa-8-azabicyclo[3.2.1]octane core via acid-catalyzed cyclization of a precursor diol or amine.
- Step 2 : Carboxamide formation at the 8-position using activated carbonyl reagents (e.g., carbonyldiimidazole).
- Step 3 : Coupling the phenylpropyl group via nucleophilic substitution or Buchwald-Hartwig amination .
- Critical Parameters :
- Temperature : Higher yields (>70%) are achieved at 80–100°C for cyclization.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance carboxamide stability.
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 90°C, 12h | 60–75% |
| 2 | Carboxamation | CDI, DMF, RT, 6h | 80–90% |
| 3 | Coupling | Pd(OAc)₂, 100°C | 50–65% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Resolve bicyclic core stereochemistry (e.g., axial vs. equatorial protons) and confirm phenylpropyl substitution.
- 2D NMR (COSY, HSQC) : Assign overlapping signals in the 3-oxa ring .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- HPLC : Use a C18 column (60% acetonitrile/water, 0.1% TFA) to assess purity (>95%) and monitor degradation under stress conditions .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the phenylpropyl group to the bicyclic core?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃, XPhos) for Buchwald-Hartwig amination.
- Solvent Optimization : Compare DMF, toluene, and THF; higher polarity solvents improve solubility but may reduce reactivity.
- Additives : Use ligands (BINAP) or bases (Cs₂CO₃) to stabilize intermediates .
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, catalyst loading, and solvent.
Q. How can contradictions in biological activity data across different assays be resolved?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays).
- Solubility Adjustments : Use co-solvents (DMSO ≤1%) to prevent aggregation in aqueous buffers.
- Metabolite Screening : LC-MS/MS to detect degradation products that may interfere with activity .
- Statistical Analysis : Apply ANOVA to identify outliers and normalize data across replicates.
Q. What strategies are effective for studying the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/alkaline stress : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24h.
- Oxidative stress : Treat with 3% H₂O₂.
- Analytical Monitoring :
- HPLC-PDA : Quantify degradation products; track loss of parent compound.
- LC-HRMS : Identify major degradation pathways (e.g., hydrolysis of the oxa ring) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the phenylpropyl substituent?
- Methodological Answer :
- Analog Synthesis : Replace phenylpropyl with shorter (benzyl) or bulkier (naphthylpropyl) groups.
- Biological Testing : Compare IC₅₀ values in target assays (e.g., receptor binding).
- Computational Docking : Use Schrödinger Suite to model interactions between substituents and binding pockets .
Q. What computational methods predict the compound's binding affinity to neurological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to serotonin/dopamine receptors (≥100 ns trajectories).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the binding site.
- Pharmacophore Modeling : Align the bicyclic core with known inhibitors (e.g., tropane alkaloids) .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
